Hg-10-102-01
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HG-10-102-01 是一种高效、选择性且能穿透血脑屏障的富含亮氨酸重复激酶 2 (LRRK2) 抑制剂。 它在抑制野生型 LRRK2 及其突变体,特别是与帕金森病相关的 G2019S 突变方面显示出显著疗效 。 该化合物还抑制丝裂原活化蛋白激酶相互作用激酶 2 (MNK2) 和混合谱系激酶 1 (MLK1) 。
科学研究应用
HG-10-102-01 具有广泛的科学研究应用,包括:
化学: 该化合物被用作研究 LRRK2 抑制剂的结构-活性关系以及开发具有更高效力和选择性的新型抑制剂的工具。
生物学: this compound 用于研究 LRRK2 的生物学功能及其在细胞信号通路中的作用。 。
作用机制
HG-10-102-01 通过选择性抑制 LRRK2 的激酶活性发挥作用。该化合物与 LRRK2 的 ATP 结合位点结合,阻止其下游靶标的磷酸化。 这种抑制导致参与细胞信号通路的关键蛋白磷酸化减少,最终影响细胞过程,如自噬和凋亡 。
This compound 的分子靶标包括野生型 LRRK2 及其突变体,特别是 G2019S 突变。 该化合物还抑制 MNK2 和 MLK1,但效力较低 。
生化分析
Biochemical Properties
Hg-10-102-01 plays a crucial role in biochemical reactions by inhibiting LRRK2, a kinase involved in various cellular processes. The compound interacts with enzymes such as mitogen-activated protein kinase-interacting kinase 2 (MNK2) and mixed lineage kinase 1 (MLK1), with IC50 values of 0.6 μM and 2.1 μM, respectively . These interactions result in the inhibition of phosphorylation at specific serine residues (Ser910 and Ser935) in LRRK2, which is essential for its activity .
Cellular Effects
This compound affects various types of cells, including HEK293 cells, mouse Swiss 3T3 cells, and mouse embryonic fibroblast cells. The compound induces a dose-dependent inhibition of Ser910 and Ser935 phosphorylation in both wild-type LRRK2 and the G2019S mutant . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of LRRK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as Ser910 and Ser935, which are critical for LRRK2’s function . Additionally, this compound inhibits MNK2 and MLK1, further affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and sustained inhibitory effects over time. In vitro studies show that the compound can inhibit LRRK2 phosphorylation for up to 90 minutes at concentrations ranging from 0.01 to 3 μM . In vivo studies indicate that a single intraperitoneal injection of this compound can inhibit LRRK2 phosphorylation in the kidney, spleen, and brain of mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In wild-type male C57BL/6 mice, doses ranging from 3 to 100 mg/kg administered intraperitoneally result in dose-dependent inhibition of LRRK2 phosphorylation . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to LRRK2 activity. The compound interacts with enzymes and cofactors that regulate phosphorylation and dephosphorylation processes. This interaction affects metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s brain-penetrable nature allows it to accumulate in the brain, where it exerts its inhibitory effects on LRRK2 . This distribution is crucial for its potential therapeutic applications in neurodegenerative diseases .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with LRRK2 and other target proteins. The compound’s activity is influenced by its localization, as it needs to be in proximity to its targets to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
准备方法
HG-10-102-01 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以增强其效力和选择性。合成路线通常包括以下步骤:
核心结构的形成: 核心结构是使用一系列缩合反应合成的,这些反应涉及芳香胺和氯嘧啶。
官能团修饰: 然后通过引入各种官能团来修饰核心结构,以增强其抑制活性和血脑屏障穿透能力。
This compound 的工业生产方法尚未广泛记载,但它们可能涉及扩大实验室合成工艺,并针对产率和成本效益进行优化。
化学反应分析
HG-10-102-01 经历了几种类型的化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在甲氧基和氨基处,导致形成各种氧化衍生物。
还原: 还原反应可以在硝基和羰基处发生,导致形成还原衍生物。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺类和硫醇类等亲核试剂。这些反应产生的主要产物通常是具有修饰官能团的 this compound 衍生物。
相似化合物的比较
与其他 LRRK2 抑制剂相比,HG-10-102-01 在效力、选择性和血脑屏障穿透能力方面具有独特性。类似化合物包括:
LRRK2-IN-1: 另一种强效的 LRRK2 抑制剂,但与 this compound 相比,血脑屏障穿透能力较低。
CZC-25146: 一种选择性的 LRRK2 抑制剂,具有良好的效力,但与 this compound 相比,抑制 G2019S 突变体不太有效。
GNE-7915: 一种血脑屏障穿透的 LRRK2 抑制剂,效力与 this compound 相似,但具有不同的选择性特征。
This compound 由于能够有效抑制野生型和突变型 LRRK2,特别是 G2019S 突变,以及其优异的血脑屏障穿透能力而脱颖而出 。
属性
IUPAC Name |
[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-19-15-12(18)10-20-17(22-15)21-13-4-3-11(9-14(13)25-2)16(24)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3,(H2,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVOZZZLKJKCCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)N3CCOCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does HG-10-102-01 interact with its target and what are the downstream effects?
A: this compound acts as a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), both in its wild-type form and the G2019S mutant form. [] This kinase is implicated in the pathogenesis of Parkinson's disease (PD). The compound effectively inhibits the phosphorylation of Ser910 and Ser935 residues on LRRK2, even at low micromolar concentrations. [] This inhibition is significant as elevated LRRK2 activity is linked to PD development.
Q2: What is known about the structure-activity relationship (SAR) of this compound and how do modifications impact its properties?
A: Researchers have explored modifications to the this compound structure to enhance its properties, particularly its ability to cross the blood-brain barrier (BBB), a major obstacle for many CNS drugs. [] By linking the terminal nitrogen atoms of this compound with alkyl chains of varying lengths, they created macrocyclic molecules. [] This modification, guided by 3D-QSAR models, resulted in several derivatives with improved BBB permeability while retaining nanomolar inhibitory potency against LRRK2. []
Q3: What in vitro and in vivo studies have been conducted on this compound?
A: this compound has demonstrated potent inhibition of LRRK2 phosphorylation in cellular assays. [] Furthermore, it effectively inhibits LRRK2 activity in vivo. Notably, it can inhibit the phosphorylation of Ser910 and Ser935 in the mouse brain following intraperitoneal administration. [] This brain penetrance makes it a promising candidate for further development as a PD therapeutic. Further research, including detailed pharmacological profiling and assessments of its effectiveness in relevant PD models, are ongoing. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。